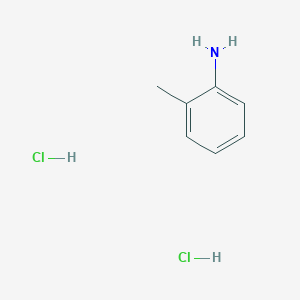

2-methylaniline;dihydrochloride

Description

2-Methylaniline dihydrochloride (C₇H₁₀N₂·2HCl), also known as o-toluidine dihydrochloride, is the dihydrochloride salt of 2-methylaniline. It is characterized by a methyl group (-CH₃) attached to the benzene ring at the ortho position relative to the amino group (-NH₂). The addition of two hydrochloric acid molecules increases its water solubility compared to the free base form . This compound is primarily used in industrial applications, including dye synthesis and polymer production, but it is also noted for its carcinogenicity, as classified by the International Agency for Research on Cancer (IARC) .

Properties

IUPAC Name |

2-methylaniline;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.2ClH/c1-6-4-2-3-5-7(6)8;;/h2-5H,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQUYHOGYCOTIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885187 | |

| Record name | Benzenamine, 2-methyl-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22006-17-3 | |

| Record name | Benzenamine, 2-methyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022006173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-methyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-methyl-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylaniline;dihydrochloride is typically synthesized through the nitration of toluene to produce a mixture of nitrotoluenes, which favors the ortho isomer. This mixture is then separated by distillation, and the 2-nitrotoluene is hydrogenated to yield o-toluidine. The final step involves the conversion of o-toluidine to its dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The nitration and hydrogenation steps are carried out in large reactors, and the separation of isomers is achieved through advanced distillation techniques. The final product is then crystallized and purified to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-Methylaniline;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form amines.

Substitution: It participates in electrophilic aromatic substitution reactions, such as bromination and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Brominated or nitrated derivatives

Scientific Research Applications

Dye Manufacturing

The primary application of 2-methylaniline dihydrochloride is in the production of dyes. It serves as an intermediate in synthesizing various azo dyes, which are widely used in textiles, plastics, and food coloring. The compound's ability to form stable colored complexes makes it a valuable resource in the dye industry .

Pharmaceuticals

2-Methylaniline dihydrochloride is utilized in the pharmaceutical industry as a precursor for synthesizing various drugs. Its derivatives have been explored for their potential use in hypnotic and anesthetic pharmaceuticals. Additionally, it has applications in the synthesis of compounds that exhibit biological activity .

Rubber Processing

In rubber manufacturing, 2-methylaniline dihydrochloride is used as a vulcanization accelerator. This application enhances the physical properties of rubber products, making them more durable and elastic .

Analytical Chemistry

The compound has been employed in analytical chemistry for the separation and identification of various substances using techniques such as High-Performance Liquid Chromatography (HPLC). Its unique properties allow for effective chromatographic separation, which is crucial for quality control and research purposes .

Toxicological Studies

Due to its toxicological profile, 2-methylaniline dihydrochloride is often studied to understand its effects on human health and the environment. Research indicates that exposure can lead to serious health issues such as methemoglobinemia and increased cancer risk, particularly bladder cancer among workers exposed to dyestuffs .

Safety and Toxicity

The safety profile of 2-methylaniline dihydrochloride raises significant concerns:

- Toxicity : It is classified as a probable human carcinogen (Group B2) by the EPA due to its carcinogenic effects observed in animal studies .

- Health Risks : Acute exposure can result in symptoms like headache, dizziness, and respiratory distress. Chronic exposure has been linked to hematological disorders and increased cancer risk .

- Regulatory Status : Given its toxicity, strict regulations govern the handling and disposal of this compound in industrial settings.

Case Study 1: Occupational Exposure

A study conducted among workers in dye manufacturing facilities revealed a significant correlation between prolonged exposure to 2-methylaniline dihydrochloride and the incidence of bladder cancer. The findings prompted recommendations for improved safety protocols and monitoring of occupational exposure levels .

Case Study 2: Environmental Impact

Research investigating the environmental impact of 2-methylaniline dihydrochloride highlighted its persistence in aquatic environments, leading to toxicity in aquatic life. The study emphasized the need for stringent regulations on wastewater discharge from industries utilizing this compound .

Mechanism of Action

The mechanism by which 2-methylaniline;dihydrochloride exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their function. The compound’s aromatic amine group allows it to participate in electrophilic aromatic substitution reactions, which can modify the activity of target molecules .

Comparison with Similar Compounds

4-Chloro-2-methylaniline Hydrochloride (C₇H₇ClN·HCl)

- Structural Difference : A chlorine atom replaces one hydrogen at the para position of the benzene ring.

- Properties : Higher molecular weight (178.05 g/mol vs. 183.08 g/mol for 2-methylaniline dihydrochloride) and increased polarity due to the electronegative chlorine substituent.

- Applications : Used in pharmaceutical intermediates and agrochemicals .

2,5-Dimethylaniline Hydrochloride (C₈H₁₁N·HCl)

- Structural Difference : Two methyl groups at the ortho and para positions.

- Properties : Reduced solubility in polar solvents compared to dihydrochloride salts due to a single HCl molecule. Molecular weight: 157.63 g/mol.

- Applications : Intermediate in dye manufacturing and organic synthesis .

- Toxicity : Less studied but suspected to have similar mutagenic properties as other methyl-substituted anilines .

4,4'-Methylenedianiline Dihydrochloride (C₁₃H₁₄N₂·2HCl)

- Structural Difference : Two aniline groups linked by a methylene bridge (-CH₂-).

- Properties : Higher molecular weight (275.18 g/mol) and water solubility due to the dihydrochloride form.

- Applications : Industrial use in epoxy resins and polyurethane production.

Physicochemical and Toxicological Data Comparison

Reactivity and Functional Differences

- Hydrochloride vs. Dihydrochloride Salts: Dihydrochloride salts (e.g., 2-methylaniline dihydrochloride) exhibit higher water solubility and stability than mono-hydrochloride derivatives due to the presence of two HCl molecules .

- Substituent Effects : Chlorine (in 4-chloro derivatives) increases electrophilicity, enhancing reactivity in substitution reactions, while methyl groups (in 2,5-dimethylaniline) sterically hinder reactions .

- Polymerization : 4,4'-Methylenedianiline dihydrochloride polymerizes upon exposure to light, unlike simpler methylaniline derivatives .

Biological Activity

2-Methylaniline dihydrochloride, also known as o-toluidine hydrochloride, is an organic compound with significant biological activity, particularly concerning its toxicological and carcinogenic properties. This article explores its biochemical interactions, cellular effects, metabolic pathways, and relevant case studies that highlight its impact on human health.

- Chemical Formula : C₇H₁₀ClN

- Molecular Weight : 145.62 g/mol

- CAS Number : 636-21-5

2-Methylaniline dihydrochloride is a salt formed from o-toluidine, a compound recognized for its role in various industrial applications and its potential health risks.

Enzymatic Metabolism

One of the primary interactions of 2-methylaniline dihydrochloride involves cytochrome P450 enzymes, which metabolize the compound to form N-hydroxy-o-toluidine. This metabolite is known to be carcinogenic and can bind to DNA, leading to the formation of DNA adducts that cause mutations and cancer .

Hemoglobin Interaction

The compound can interact with hemoglobin, resulting in methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to body tissues. This can lead to symptoms such as cyanosis and fatigue .

DNA Damage

Studies have shown that exposure to 2-methylaniline dihydrochloride can induce DNA damage in various cell types, including human urinary bladder cells. The formation of DNA adducts has been linked to increased cancer risk, particularly bladder cancer .

Gene Expression Modulation

The compound influences cell signaling pathways and alters gene expression. It enhances the activity of aryl hydrocarbon hydroxylase, an enzyme involved in the metabolism of polycyclic aromatic hydrocarbons, which can further contribute to its carcinogenic potential.

Occupational Exposure

Epidemiological studies have reported increased incidences of bladder tumors among workers exposed to o-toluidine in manufacturing settings. One study indicated a standardized mortality ratio (SMR) for bladder cancer of 62.5 among workers involved in the production of dyes containing o-toluidine .

Animal Studies

A National Cancer Institute (NCI) study demonstrated that rats exposed to 2-methylaniline hydrochloride developed various tumors, including transitional-cell carcinomas of the urinary bladder and sarcomas in other organs. These findings underscore the carcinogenic nature of this compound in animal models .

Metabolic Pathways

The metabolism of 2-methylaniline dihydrochloride primarily occurs through N-hydroxylation via cytochrome P450 enzymes. This process leads to the formation of N-hydroxy-o-toluidine, which is associated with toxic effects and increased oxidative stress within cells .

Dosage Effects

Research indicates that the effects of 2-methylaniline dihydrochloride vary significantly with dosage. Low doses may cause mild biochemical changes, while higher doses are linked to severe toxicity and chronic health issues. For instance, studies have shown a dose-response relationship where increasing doses correlate with greater toxicity and adverse health effects in animal models .

Summary Table of Biological Effects

Q & A

Q. What are the recommended synthetic routes for preparing 2-methylaniline dihydrochloride?

- Methodological Answer : The dihydrochloride salt of 2-methylaniline can be synthesized via a multi-step process:

Protection : Protect the primary amine group of 2-methylaniline using Boc anhydride under basic conditions.

Coupling : React the protected intermediate with hydrochloric acid to form the hydrochloride salt.

Deprotection : Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid).

Salt Formation : Treat the free base with excess HCl in a solvent like diethyl ether to precipitate the dihydrochloride salt .

- Key Considerations : Monitor reaction progress using TLC or HPLC, and confirm purity via elemental analysis (>99% recommended for research use) .

Q. How can researchers characterize 2-methylaniline dihydrochloride for purity and structural confirmation?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm proton and carbon environments.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHClN).

- Elemental Analysis : Quantify C, H, N, and Cl content to validate stoichiometry.

- X-ray Crystallography (if available): For definitive structural confirmation .

Q. What are the solubility and stability profiles of 2-methylaniline dihydrochloride under laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to its ionic nature. Test solubility gradients via serial dilution.

- Stability : Store at 2–8°C in airtight, light-resistant containers. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation .

Q. What safety protocols are critical when handling 2-methylaniline dihydrochloride?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.

- Waste Disposal : Neutralize with sodium bicarbonate before disposal, adhering to EPA guidelines for aromatic amines .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental persistence of 2-methylaniline dihydrochloride in soil?

- Methodological Answer :

- Sample Preparation : Spike soil samples with known concentrations (e.g., 1–100 ppm).

- Extraction : Use accelerated solvent extraction (ASE) with methanol:water (70:30).

- Analysis : Quantify residues via GC-FID or LC-MS/MS. Validate method precision (RSD <15%) and recovery rates (70–120%) .

- Degradation Kinetics : Model half-life using first-order decay equations under varying pH and temperature conditions .

Q. What experimental models are appropriate for evaluating the carcinogenic potential of 2-methylaniline derivatives?

- Methodological Answer :

- In Vivo Models : Oral administration in rats (e.g., 50–200 mg/kg/day for 90 days). Monitor for hepatic tumors via histopathology .

- Biomarkers : Measure urinary metabolites (e.g., N-acetylated derivatives) and DNA adducts using P-postlabeling .

- Statistical Analysis : Use Kaplan-Meier survival curves and Cox proportional hazards models to assess tumor incidence .

Q. How can 2-methylaniline dihydrochloride be utilized in flow chemistry for synthesizing heterocyclic compounds?

- Methodological Answer :

- Doebner-Miller Reaction : React 2-methylaniline dihydrochloride with crotonaldehyde in a continuous-flow reactor. Optimize parameters:

- Temperature : 80–100°C.

- Catalyst : Sulfuric acid (0.5–1.0 eq).

- Residence Time : 10–30 minutes.

- Product Isolation : Quench with aqueous NaOH and extract with dichloromethane. Characterize quinoline derivatives via GC-MS .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies of 2-methylaniline derivatives?

- Methodological Answer :

- Metabolic Profiling : Compare liver microsomal metabolism (e.g., CYP450 isoforms) across species.

- Dose Extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to align in vitro IC values with in vivo exposure levels.

- Omics Integration : Use transcriptomics to identify pathways (e.g., oxidative stress) discordant between models .

Q. How can researchers optimize the synthesis of 2-methylaniline dihydrochloride for high-throughput applications?

- Methodological Answer :

- Automated Platforms : Use robotic liquid handlers for parallel reactions.

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor HCl addition and salt formation.

- Design of Experiments (DoE) : Vary stoichiometry (HCl equivalents), temperature, and mixing speed to maximize yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.